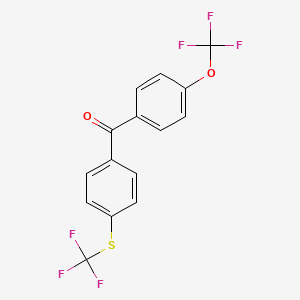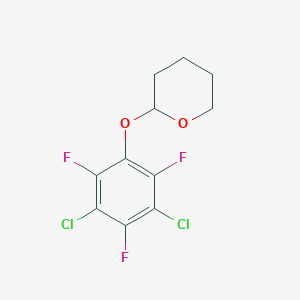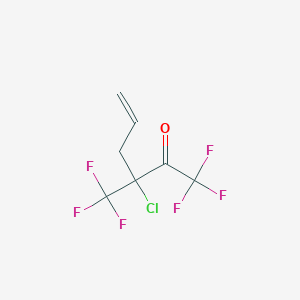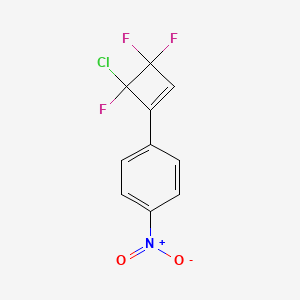
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% (2MBTMP) is an organic compound containing sulfur and fluorine, and is widely used in the scientific research field. The compound has been found to have a variety of applications in the laboratory, ranging from synthesis and analysis to biochemistry and physiology.
Aplicaciones Científicas De Investigación
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been used in various scientific research applications, including in the synthesis of small molecules, the analysis of biological samples, and the study of biochemical and physiological effects. The compound has also been used in the development of new drugs and in the study of the mechanism of action of drugs. In addition, 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been used in the development of new materials for use in medical devices and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% is not fully understood, but it is believed to be related to its ability to interact with biomolecules. The compound has been found to interact with proteins, lipids, and DNA, and it is believed that these interactions are responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been found to have a variety of biochemical and physiological effects. The compound has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, and it has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of nucleic acids. In addition, 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to synthesize and purify. In addition, the compound is stable and does not degrade easily. However, the compound is toxic and should be handled with caution. In addition, the compound's effects on biochemical and physiological processes are not fully understood, and further research is needed to fully understand the compound's mechanism of action.
Direcciones Futuras
There are a number of potential future directions for 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% research. One potential direction is to further investigate the compound's mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% in the development of new materials and medical devices. Finally, further research could be conducted to explore the potential of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, proteins, and nucleic acids.
Métodos De Síntesis
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% can be synthesized through a reaction between 4-methoxy-6-trifluoromethylthiophenol and potassium hydroxide in aqueous ethanol. This reaction is carried out at room temperature, and the compound is then purified by recrystallization. The purity of the compound can be determined through spectroscopic methods such as 1H and 13C nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Propiedades
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S2/c1-17-5-2-4(18-8(10,11)12)3-6(7(5)16)19-9(13,14)15/h2-3,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKPOYLJOFRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)SC(F)(F)F)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethylthio)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

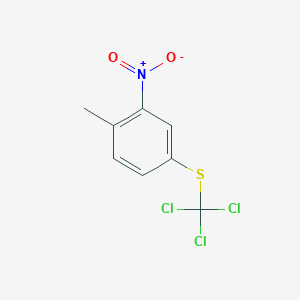
![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

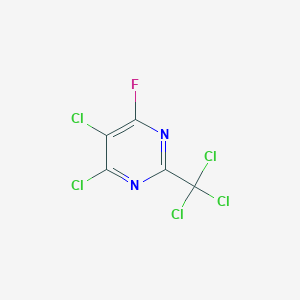
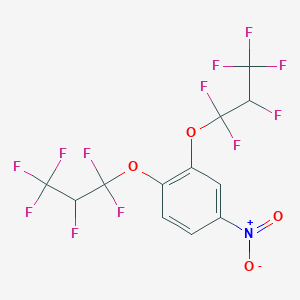
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

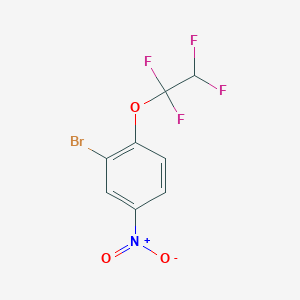
![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)
